5-(4-bromophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate
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Description
5-(4-bromophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.154. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities , indicating that they may target specific enzymes or receptors in these pathogens.
Mode of Action
It’s worth noting that many pyrazole derivatives have been found to interact with their targets, leading to changes in the biological functions of these targets . For instance, some pyrazoline derivatives have been found to inhibit the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .
Biochemical Pathways
For instance, they can influence the production of reactive oxygen species (ROS) and other free radicals, which are produced through routine metabolic pathways . Overexpression of ROS has been linked to disease development .
Result of Action
Some pyrazoline derivatives have been found to exhibit neurotoxic potentials, affecting the ache activity and malondialdehyde (mda) level in the brain . These effects can lead to behavioral changes and impairments in body movement .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is often used in the synthesis of such compounds, is known to be influenced by the reaction conditions . The reaction conditions can affect the stability of the organoboron reagent used in the process, which in turn can influence the efficacy of the resulting compound .
Properties
IUPAC Name |
5-(4-bromophenyl)-2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-12(2)8-7-11(14(12)15)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBIUILQKOKSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=[N+]1[O-])C2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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